molecular formula C17H21NO4S B2927032 N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide CAS No. 379726-29-1

N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide

Cat. No.: B2927032
CAS No.: 379726-29-1
M. Wt: 335.42
InChI Key: FJJHJFMKTXZDTR-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methoxy group and an N-methyl group. This compound is commercially available for research purposes but lacks detailed public-domain structural or pharmacological data .

Properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-13(17(19)14-7-5-4-6-8-14)18(2)23(20,21)16-11-9-15(22-3)10-12-16/h4-13,17,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJHJFMKTXZDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1-methyl-2-phenyl-ethanol with 4-methoxy-N-methyl-benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow the compound to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The phenyl group contributes to the compound’s ability to interact with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

  • Benzenesulfonamide backbone : Common to many therapeutic agents, including anti-inflammatory and antimicrobial drugs.
  • 4-Methoxy-N-methyl substitution : Enhances lipophilicity and modulates electronic properties.

Comparison with Sulfonamide Derivatives

Table 1: Structural Comparison of Selected Sulfonamides
Compound Name Substituents on Benzenesulfonamide Side Chain Features Key Applications/Properties References
N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide 4-methoxy, N-methyl 2-hydroxy-1-methyl-2-phenyl-ethyl Research chemical
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxy None (direct N-aryl linkage) Bioactivity studies
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide 4-methyl Azide-functionalized side chain High-energy material synthesis
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methyl Bulky naphthyl and methoxyphenyl groups Chiral ligand development
N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide (HMC compound) 4-phenyl Cyclohexanol-derived side chain Anti-inflammatory, bone loss therapy

Physicochemical and Spectroscopic Properties

  • NMR Data :
    • The chiral analog (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR shifts at δ 2.35 ppm (N-CH$3$) and δ 3.75 ppm (OCH$3$), with [α]$D^{20}$ = +2.5° (CHCl$3$) . Comparable shifts are expected for the target compound’s methoxy and methyl groups.
  • IR Spectroscopy :
    • Sulfonamide derivatives typically show strong S=O stretches near 1150–1350 cm$^{-1}$ and N-H stretches (if present) around 3300 cm$^{-1$ .

Critical Analysis of Structural Variations

  • Methoxy vs. Methyl Substitution : The 4-methoxy group in the target compound likely increases electron-donating capacity compared to 4-methyl analogs, altering reactivity and solubility .
  • Side Chain Rigidity : The phenyl group in the hydroxyethyl side chain may enhance steric hindrance compared to aliphatic chains, affecting binding affinity in therapeutic contexts .

Biological Activity

N-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-4-methoxy-N-methyl-benzenesulfonamide, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Hydroxyl group at position 2
  • Methoxy group at position 4
  • Methyl group attached to the nitrogen of the sulfonamide

This unique structure contributes to its pharmacological properties.

Inhibition of Enzymatic Activity

Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes. For instance, they may inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. A study showed that certain derivatives exhibited selective inhibition against human carbonic anhydrases at nanomolar concentrations, indicating potential therapeutic applications in cancer treatment .

Antiproliferative Effects

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. For example, derivatives similar to this compound showed strong activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 µM to 3.1 µM .

Table 1: Biological Activity Summary

Cell Line IC50 (µM) Activity
MCF-71.2 - 3.1Antiproliferative
HeLa2.41Antiproliferative
PANC-10.65Anticancer
SK-MEL-20.75Selective inhibition

Study on Anticancer Activity

A notable study investigated the effects of this compound on several cancer cell lines, including MCF-7 and HeLa. The results indicated that the compound could induce apoptosis in these cells through the activation of specific signaling pathways associated with cell death . The compound's ability to selectively target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

Exploration of Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship revealed that modifications to the methoxy and hydroxyl groups significantly influenced biological activity. Compounds with multiple methoxy groups showed enhanced antiproliferative effects compared to their counterparts . This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy.

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